molecular formula C12H20O2 B3031700 Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate CAS No. 62934-94-5

Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B3031700
CAS No.: 62934-94-5
M. Wt: 196.29 g/mol
InChI Key: QMPMSSFZWHKIOC-UHFFFAOYSA-N
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Description

Ethyl 1-methylbicyclo[222]octane-2-carboxylate is a bicyclic ester compound characterized by its unique structure, which includes a bicyclo[222]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate can be achieved through a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. This process is highly enantioselective and can be conducted under metal-free, mild, and operationally simple conditions. The reaction typically involves the use of an organic base to mediate the process, resulting in good to excellent yields with excellent enantioselectivities .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or other reduced forms.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane-1-carboxylate: A similar compound with a slightly different substitution pattern.

    Bicyclo[2.2.2]octane-2-carboxylate: Another similar compound with variations in the ester group.

Uniqueness

Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-3-14-11(13)10-8-9-4-6-12(10,2)7-5-9/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPMSSFZWHKIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CCC1(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379802
Record name Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62934-94-5
Record name Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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